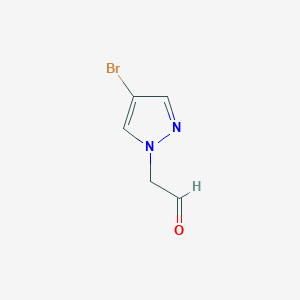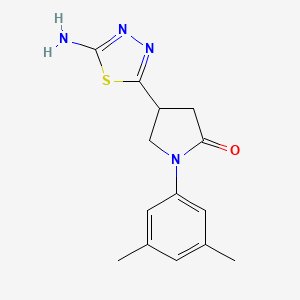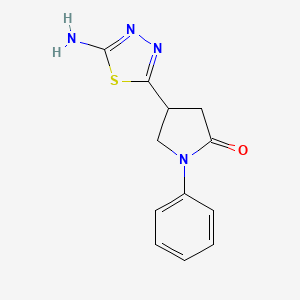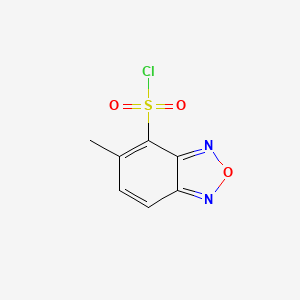
5-Bromo-2-(trifluoromethoxy)benzaldehyde
Übersicht
Beschreibung
5-Bromo-2-(trifluoromethoxy)benzaldehyde is a halogenated aromatic aldehyde with potential applications in organic synthesis and material science. The presence of bromine and trifluoromethoxy groups on the benzene ring makes it a versatile intermediate for various chemical transformations.
Synthesis Analysis
The synthesis of halogenated benzaldehydes can be achieved through various methods. For instance, selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation has been reported, which could be applicable to the synthesis of compounds similar to this compound . Additionally, the synthesis of related compounds like 2-(bromomethyl)benzaldehydes has been performed using arylhydrazines, K2CO3 as a base, and FeCl3 as a catalyst . These methods provide insights into potential synthetic routes for this compound.
Molecular Structure Analysis
The molecular structure of halogenated benzaldehydes can be studied using X-ray crystallography, as demonstrated by the structure determination of the benzaldehyde/boron trifluoride adduct . The electronic nature of such compounds is influenced by the substituents on the benzene ring, which can be analyzed through computational methods, including geometry optimization and potential energy scan studies .
Chemical Reactions Analysis
Halogenated benzaldehydes participate in a variety of chemical reactions. For example, the interaction of tris(5-bromo-2-methoxyphenyl)bismuth with bromodifluoroacetic acid leads to the formation of a complex characterized by IR spectroscopy and X-ray diffraction . The presence of a bromine atom in the structure of this compound suggests that it could undergo similar reactions, serving as a precursor for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzaldehydes are influenced by their functional groups. For instance, the crystal structure of 2-Bromo-5-fluorobenzaldehyde shows that the benzaldehyde O atom is trans to the bromo substituent, and the compound exhibits Br...F interactions and π-stacking in the crystal lattice . These properties are crucial for understanding the reactivity and potential applications of this compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- Generation of Phenyllithium Intermediates : The treatment of 1-bromo-2-(trifluoromethoxy)benzene leads to the generation of various phenyllithium intermediates, which have utility in organic synthesis. Specifically, 5-bromo-2-(trifluoromethoxy)phenyllithium is formed at certain temperatures, showing the dynamic nature of these intermediates in reaction mechanisms (Schlosser & Castagnetti, 2001).
Antioxidant, Antimicrobial, and Anticancer Properties
- Biological Activity Studies : Derivatives of 5-bromo-2-(trifluoromethoxy)benzaldehyde, like compound 3 in the study, exhibited antioxidant, antimicrobial, and anticancer properties. Specifically, these compounds showed significant cytotoxic activity against breast adenocarcinoma cell lines and high antifungal activity (Konuş et al., 2019).
Synthesis of Substituted Benzaldehydes
- Palladium-Catalyzed Synthesis : A study on substituted benzaldehydes involved a palladium-catalyzed ortho-bromination, which is relevant for creating substituted 2-bromobenzaldehydes. Such methodologies are crucial for expanding the library of available benzaldehyde derivatives for various applications (Dubost et al., 2011).
Novel Copolymers
- Polymer Chemistry Applications : Trisubstituted ethylenes, including halogen ring-trisubstituted butyl 2-cyano-3-phenyl-2-propenoates with bromo and trifluoromethoxy groups, were synthesized and copolymerized with styrene. This demonstrates the utility of such compounds in the development of novel polymers with potential applications in various industries (Kharas et al., 2016).
Coordination Chemistry and Catalysis
- Nickel(II) Complexes with Thiosemicarbazones : this compound derivatives have been used to create nickel(II) complexes with thiosemicarbazones. These complexes, characterized by various physico-chemical and spectroscopic methods, have potential applications in coordination chemistry and catalysis (Güveli et al., 2009).
Marine Natural Product Research
- Isolation from Marine Algae : In a study on marine algae, halo-benzaldehyde derivatives were isolated, including compounds structurally related to this compound. These compounds displayed mild cytotoxic activities and significant antioxidant properties, highlighting their potential in natural product research and pharmaceutical applications (Hawas et al., 2021).
Safety and Hazards
The safety information for 5-Bromo-2-(trifluoromethoxy)benzaldehyde indicates that it causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and washing with plenty of soap and water if it comes into contact with the skin .
Wirkmechanismus
Target of Action
5-Bromo-2-(trifluoromethoxy)benzaldehyde is a chemical compound used in the synthesis of biologically active compounds It’s known to be involved in the synthesis of (-)-epicatechin , a type of flavonoid that has antioxidant properties and can interact with various enzymes and cell receptors.
Result of Action
Its role in the synthesis of (-)-epicatechin suggests it may contribute to the antioxidant effects associated with this compound .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s noted to be air sensitive and should be stored in cool, dry conditions in well-sealed containers . These factors could potentially affect its stability, efficacy, and overall action.
Eigenschaften
IUPAC Name |
5-bromo-2-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEWLWBZTHFCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650253 | |
| Record name | 5-Bromo-2-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923281-52-1 | |
| Record name | 5-Bromo-2-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 923281-52-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1293108.png)
![tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B1293110.png)




![6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1293119.png)

![1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1293123.png)
![Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1293125.png)
![4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1293126.png)
![[3-(1H-pyrazol-3-yl)phenyl]boronic acid](/img/structure/B1293131.png)
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid](/img/structure/B1293132.png)